molecular formula C24H37N3O4S B1456577 Dansyl-L-leucine cyclohexylammonium salt CAS No. 42954-58-5

Dansyl-L-leucine cyclohexylammonium salt

Cat. No.: B1456577
CAS No.: 42954-58-5
M. Wt: 463.6 g/mol
InChI Key: KMKWMTLYBLHMGU-RSAXXLAASA-N
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Description

Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid derivative widely used in biochemical research. It is known for its fluorescent properties, which make it a valuable tool in various analytical and diagnostic applications. The compound has the empirical formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol .

Biochemical Analysis

Biochemical Properties

Dansyl-L-leucine cyclohexylammonium salt plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules, making it a useful probe for studying protein interactions and dynamics. The compound is often incorporated into proteins using techniques that expand the genetic code, allowing for the selective introduction of fluorophores into specific proteins . This interaction is crucial for understanding protein structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into proteins allows researchers to track protein localization and dynamics within cells. The fluorescent properties of this compound enable the visualization of protein interactions and movements, providing insights into cellular functions and mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a fluorescent probe, allowing researchers to study enzyme inhibition or activation and changes in gene expression. By incorporating this compound into proteins, researchers can observe how these proteins interact with other cellular components and how these interactions affect cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. Researchers have observed that the fluorescent properties of this compound remain stable under specific conditions, making it a reliable tool for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used to study protein interactions and dynamics without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to achieve the desired results while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for determining the compound’s effects on cellular functions and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular functions. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for studying the compound’s role in cellular processes and functions .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for understanding the compound’s activity and function within cells. By studying the subcellular localization of this compound, researchers can gain insights into its role in cellular processes and mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-leucine cyclohexylammonium salt typically involves the reaction of Dansyl chloride with L-leucine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often include:

    Solvent: Anhydrous dimethylformamide or dichloromethane

    Base: Triethylamine or sodium bicarbonate

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: For efficient mixing and temperature control

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product

    Quality Control: Ensuring consistency and purity through rigorous testing and analysis

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-leucine cyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the sulfonyl group to a thiol group

    Substitution: Nucleophilic substitution reactions at the sulfonyl group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dansyl-L-leucine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in chromatography and spectroscopy

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics

    Medicine: Utilized in diagnostic assays and imaging techniques

    Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-alanine cyclohexylammonium salt: Similar structure but with alanine instead of leucine

    Nα-Dansyl-L-tryptophan cyclohexylammonium salt: Contains tryptophan instead of leucine

Uniqueness

Dansyl-L-leucine cyclohexylammonium salt is unique due to its specific amino acid composition, which influences its binding properties and fluorescence characteristics. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in various analytical applications .

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWMTLYBLHMGU-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195579
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42954-58-5
Record name L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42954-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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